N-isopropyl-5-nitro-1-benzothiophene-2-carboxamide

Description

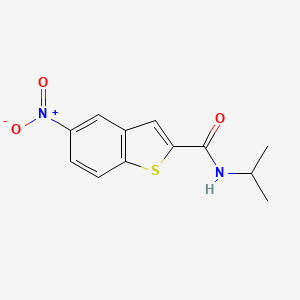

N-isopropyl-5-nitro-1-benzothiophene-2-carboxamide (CAS 478248-45-2) is a benzothiophene derivative characterized by a nitro group (-NO₂) at the 5-position of the benzothiophene ring and an isopropyl carboxamide (-CONHCH(CH₃)₂) substituent at the 2-position. The nitro group in this compound may contribute to electrophilic reactivity or act as a hydrogen-bond acceptor, while the isopropyl carboxamide group likely influences solubility and steric interactions.

Properties

IUPAC Name |

5-nitro-N-propan-2-yl-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-7(2)13-12(15)11-6-8-5-9(14(16)17)3-4-10(8)18-11/h3-7H,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCOAHYOUHLNBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501201527 | |

| Record name | N-(1-Methylethyl)-5-nitrobenzo[b]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501201527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478248-45-2 | |

| Record name | N-(1-Methylethyl)-5-nitrobenzo[b]thiophene-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478248-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylethyl)-5-nitrobenzo[b]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501201527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-5-nitro-1-benzothiophene-2-carboxamide typically involves the nitration of benzothiophene followed by the introduction of the isopropyl and carboxamide groups. One common method involves the following steps:

Nitration: Benzothiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Isopropylation: The nitrated benzothiophene is then reacted with isopropyl bromide in the presence of a base such as potassium carbonate to introduce the isopropyl group.

Carboxamidation: Finally, the isopropylated nitrobenzothiophene is reacted with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl or aryl halides with a base such as potassium carbonate.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products Formed

Reduction: Amino derivatives of benzothiophene.

Substitution: Various alkyl or aryl derivatives.

Oxidation: Sulfoxides and sulfones.

Scientific Research Applications

Medicinal Chemistry Applications

COX-2 Inhibition:

N-isopropyl-5-nitro-1-benzothiophene-2-carboxamide has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory process. COX-2 inhibitors are known for their ability to reduce inflammation and pain with fewer gastrointestinal side effects compared to non-selective NSAIDs. The compound's mechanism involves blocking the production of prostaglandins, which are mediators of inflammation. Studies have demonstrated that compounds with similar structures exhibit significant anti-inflammatory properties, making this compound a candidate for further research in pain management therapies .

PfENR Inhibition:

In addition to its anti-inflammatory properties, this compound has shown potential as a PfENR (Plasmodium falciparum enoyl-acyl carrier protein reductase) inhibitor. PfENR is a crucial enzyme in the fatty acid biosynthesis pathway of the malaria parasite. Inhibiting this enzyme can disrupt the growth and survival of Plasmodium falciparum, making this compound a promising candidate for antimalarial drug development .

Pharmaceutical Formulations

The compound can be formulated into various pharmaceutical compositions aimed at treating inflammatory diseases and malaria. These formulations may include the compound in combination with other excipients to enhance bioavailability and therapeutic efficacy. The pharmaceutical industry is increasingly interested in developing such formulations to address the growing need for effective treatments against chronic inflammatory conditions and malaria .

Case Studies and Research Findings

Several studies have documented the efficacy of benzothiophene derivatives, including this compound:

- Anti-inflammatory Studies: Research has shown that benzothiophene carboxamide compounds exhibit significant anti-inflammatory activity through COX inhibition, with some derivatives demonstrating IC50 values comparable to established NSAIDs .

- Antimalarial Activity: The compound's ability to inhibit PfENR has been highlighted in various studies, showing promising results in vitro against Plasmodium falciparum strains .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | COX-2 Inhibition IC50 (μM) | PfENR Inhibition IC50 (μM) | Therapeutic Use |

|---|---|---|---|

| This compound | < 0.12 | < 0.115 | Anti-inflammatory, Antimalarial |

| Other Benzothiophene Derivative A | 0.15 | 0.10 | Anti-inflammatory |

| Other Benzothiophene Derivative B | 0.20 | 0.12 | Antimalarial |

Mechanism of Action

The mechanism of action of N-isopropyl-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzothiophene ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Hypothesized Properties of Selected Benzothiophene Carboxamides

| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight* | CAS Number | Hypothesized Lipophilicity (LogP)† | Potential Bioactivity Insights |

|---|---|---|---|---|---|---|

| This compound | Isopropyl | C₁₂H₁₂N₂O₃S | 264.30 g/mol | 478248-45-2 | ~2.8 (moderate)‡ | Steric bulk may reduce metabolic clearance; nitro group may confer reactivity. |

| N-Methyl-5-nitro-1-benzothiophene-2-carboxamide | Methyl | C₁₀H₈N₂O₃S | 236.25 g/mol | 476309-42-9 | ~2.1 (lower)‡ | Smaller substituent may enhance solubility but reduce target binding affinity. |

| N-Benzyl-5-nitro-1-benzothiophene-2-carboxamide | Benzyl | C₁₆H₁₂N₂O₃S | 312.34 g/mol | 58093-92-8 | ~3.5 (higher)‡ | Aromatic benzyl group may improve membrane permeability but increase toxicity risks. |

*Calculated using standard atomic weights.

†Predicted using fragment-based methods (e.g., Crippen’s method).

‡Lipophilicity estimates based on substituent contributions.

Key Observations:

Substituent Effects on Lipophilicity: The isopropyl group in the target compound balances lipophilicity between the methyl (lower LogP) and benzyl (higher LogP) derivatives. This intermediate lipophilicity may optimize membrane permeability while minimizing nonspecific binding .

Nitro Group Reactivity: The nitro group at the 5-position is a common feature across these analogs. In related nitrofuran compounds (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide), nitro groups are implicated in metabolic activation and carcinogenicity via electrophilic intermediate formation . While the benzothiophene scaffold differs, the nitro group in these carboxamides may similarly participate in redox reactions or DNA adduct formation, warranting caution in therapeutic applications.

This could enhance metabolic stability but reduce binding to targets requiring precise steric complementarity. In contrast, the benzyl group’s aromaticity may facilitate π-π stacking interactions with biological targets, though this could also increase off-target effects.

Biological Activity

N-isopropyl-5-nitro-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article will explore its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzothiophene class, which has been noted for its pharmacological properties. The presence of the nitro group is significant as it can influence both solubility and biological activity. Modifications to this group are often explored to enhance therapeutic efficacy while minimizing toxicity.

The compound exhibits several mechanisms of action:

- Antitumor Activity : Preliminary studies have indicated that compounds within the benzothiophene class can act as antagonists to retinoid X receptors (RXR) and activators of TRPV4 (Transient Receptor Potential Vanilloid subtype IV) channels, which are involved in various cellular processes including apoptosis and proliferation .

- Cytotoxic Effects : In vitro studies have shown that this compound demonstrates cytotoxicity against several cancer cell lines, including lung cancer cells (A549, HCC827, and NCI-H358). The compound's IC50 values suggest moderate to high activity against these cell lines, indicating its potential as an anticancer agent .

In Vitro Studies

Various in vitro assays have been conducted to evaluate the biological activity of this compound:

- Cell Viability Assays : Utilizing MTS assays, the compound showed significant cytotoxic effects on cancer cell lines with IC50 values ranging from 6.26 μM to 20.46 μM across different formats (2D vs. 3D cultures) .

- Selectivity : While the compound exhibited promising antitumor activity, it also demonstrated moderate cytotoxicity on normal lung fibroblast cell line MRC-5, which raises concerns regarding selectivity and potential side effects during therapeutic use .

Table 1: Summary of In Vitro Antitumor Activity

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| A549 | 6.26 | High |

| HCC827 | 6.48 | Moderate |

| NCI-H358 | 16.00 | Moderate |

| MRC-5 | 20.46 | Moderate |

Case Studies and Research Findings

Recent research has highlighted the significance of structure-activity relationships (SAR) in optimizing the biological activity of benzothiophene derivatives:

- Optimization Studies : Research has shown that modifications to the isopropyl group significantly enhance the anticancer properties of related compounds. For instance, substituents that increase electron density on the aromatic ring have been associated with improved activity against various cancer types .

- Animal Models : In vivo studies using mouse models have demonstrated that compounds similar to this compound can prolong survival in models of induced tumors, suggesting a potential for therapeutic application in clinical settings .

- Comparative Efficacy : Comparative studies with established chemotherapeutics like doxorubicin indicate that while this compound shows lower potency than some standard treatments, its unique mechanism may offer benefits in specific contexts, particularly when combined with other therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.